molecular formula C25H23N3O2S2 B2896730 N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260905-40-5

N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2896730
CAS No.: 1260905-40-5
M. Wt: 461.6
InChI Key: MNKWYPSTFVCPQO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring:

  • A thieno[3,2-d]pyrimidin-4-one core, which is a fused bicyclic system combining thiophene and pyrimidine rings. This scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity.
  • A 2,4-dimethylphenyl substituent at position 3 of the thienopyrimidine ring, which may enhance lipophilicity and receptor binding.
  • A sulfanyl acetamide linker bridging the thienopyrimidine core to a 2,3-dihydro-1H-inden-5-yl group. The indene moiety contributes to steric bulk and may influence pharmacokinetic properties.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-15-6-9-21(16(2)12-15)28-24(30)23-20(10-11-31-23)27-25(28)32-14-22(29)26-19-8-7-17-4-3-5-18(17)13-19/h6-13H,3-5,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKWYPSTFVCPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(CCC5)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indene moiety and a thieno[3,2-d]pyrimidine derivative. The presence of diverse functional groups contributes to its biological activity. The structural formula can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes linked to cancer progression.
  • Modulation of Signal Transduction Pathways : The compound may influence pathways involved in cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notably:

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated significant cytotoxic effects. For instance, the compound exhibited an IC50 value in the low micromolar range against breast and lung cancer cell lines .
Cell LineIC50 (µM)
MCF7 (Breast)0.5
A549 (Lung)0.8
HeLa (Cervical)1.0

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties. In animal models, it reduced paw edema induced by carrageenan significantly.

Treatment GroupEdema Reduction (%)
Control0
Low Dose (10 mg/kg)30
High Dose (50 mg/kg)60

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry reported that this compound demonstrated potent antiproliferative activity against various tumor cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Study 2: Anti-inflammatory Effects

Another research article highlighted its effectiveness in reducing inflammation in a rat model of arthritis. The compound showed a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6 .

Scientific Research Applications

Overview

N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential pharmaceutical applications. Its structure suggests properties that could be beneficial in treating various diseases, particularly cancers.

Therapeutic Applications

The compound has shown promise in the following areas:

  • Cancer Treatment :
    • Mechanism : By promoting apoptosis in cancer cells that overexpress IAP proteins.
    • Types of Cancer : Effective against various cancers including neuroblastoma and colorectal cancer .
  • Pharmaceutical Formulations :
    • The compound can be incorporated into formulations aimed at enhancing therapeutic indices, potentially leading to more effective treatment regimens with fewer side effects .

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is another synthetic compound that has garnered attention for its potential applications in medicinal chemistry and pharmacology.

Therapeutic Applications

The applications of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine include:

  • Anticancer Activity :
    • Targeting Kinases : It has shown potential in inhibiting kinases that are critical for tumor growth and survival.
    • Specific Cancers : Particularly effective against certain types of leukemia and solid tumors .
  • Neurological Disorders :
    • Research indicates potential benefits in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neuroprotective pathways .

Case Studies

There have been several studies highlighting the efficacy of triazolo-pyrimidines:

  • Preclinical Studies : Various preclinical models have demonstrated that derivatives of this compound can significantly reduce tumor size and improve survival rates in animal models .

Comparison with Similar Compounds

N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)

  • Core Structure: Benzothieno-triazolo-pyrimidine fused system .
  • Key Differences: The triazolo ring addition increases rigidity and may alter binding kinetics. The tetrahydrobenzothieno group reduces aromaticity compared to the target compound’s fully unsaturated thienopyrimidine core.
  • Synthesis : Prepared via nucleophilic substitution of chloroacetanilide with a thiol-containing intermediate under basic conditions (68–74% yield) .
  • Pharmacological Implications : The triazolo moiety could enhance selectivity for specific enzyme targets but may reduce solubility.

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6)

  • Core Structure: Dihydropyrimidinone with a dichlorophenyl group .
  • Key Differences: The dihydropyrimidinone core lacks the thiophene ring, reducing planar rigidity.
  • Spectral Data : NMR signals at δ 12.50 (NH) and δ 10.10 (NHCO) confirm hydrogen bonding capacity .
  • Bioactivity : Dichlorophenyl analogs are often associated with antimicrobial activity, suggesting divergent applications from the target compound .

N-(2,3-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

  • Core Structure : Pyrimidoindole fused system .
  • Key Differences: The pyrimidoindole core replaces thienopyrimidine, altering π-π stacking interactions. 4-Ethoxyphenyl substituent provides electron-donating effects, which may modulate receptor affinity compared to the target’s electron-neutral dimethylphenyl group.
  • Structural Implications : The indole moiety could enhance penetration into hydrophobic binding pockets .

N-(4-Methyl-3-(1-Methyl-7-((6-Methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p)

  • Core Structure: Pyrimido[4,5-d]pyrimidine with a pyridinylamino substituent .
  • Key Differences: The pyrimido[4,5-d]pyrimidine core offers additional hydrogen-bonding sites.

Structural and Pharmacological Trends

Table 1: Comparative Analysis of Key Features

Compound Core Structure Substituent Features Potential Bioactivity
Target Compound Thieno[3,2-d]pyrimidin-4-one 2,4-Dimethylphenyl, indene Kinase inhibition, anticancer
Compound 10a Benzothieno-triazolo-pyrimidine Phenyl, tetrahydrobenzothieno Enzyme selectivity
Compound 5.6 Dihydropyrimidinone 2,3-Dichlorophenyl Antimicrobial
Compound in Pyrimidoindole 4-Ethoxyphenyl Hydrophobic target engagement
Compound 11p Pyrimido[4,5-d]pyrimidine Methylpyridinylamino Solubility-enhanced inhibitors

Pharmacological Considerations

  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s dimethylphenyl group balances lipophilicity and metabolic stability, whereas dichlorophenyl (in 5.6) may increase toxicity .
  • Hydrogen Bonding: The thienopyrimidine core’s carbonyl and sulfur atoms facilitate interactions with kinase ATP-binding pockets, a feature shared with pyrimido[4,5-d]pyrimidine derivatives .

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